![molecular formula C12H17N3O6 B12062898 5-Carboethoxy-2'-deoxycytidine](/img/structure/B12062898.png)
5-Carboethoxy-2'-deoxycytidine
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Overview
Description
5-Carboethoxy-2’-deoxycytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a carboethoxy group at the 5-position of the cytosine ring and a deoxyribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboethoxy-2’-deoxycytidine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxycytidine as the primary substrate.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Carboethoxy Group: The 5-position of the cytosine ring is functionalized with a carboethoxy group through a nucleophilic substitution reaction. This step often involves the use of ethyl chloroformate or similar reagents under basic conditions.
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, 5-Carboethoxy-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-Carboethoxy-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Carboethoxy-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboethoxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can modify the carboethoxy group or other positions on the cytosine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5-Carboethoxy-2’-deoxycytidine, such as:
5-Oxo-2’-deoxycytidine: Formed through oxidation.
5-Amino-2’-deoxycytidine: Formed through nucleophilic substitution with amines.
Scientific Research Applications
Antiviral Applications
5-Carboethoxy-2'-deoxycytidine has been studied for its potential as an antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of reverse transcriptase, an enzyme critical for viral replication.
Case Study: HIV Inhibition
Research indicates that nucleoside analogs similar to this compound can effectively inhibit HIV replication. A study demonstrated that compounds with modifications at the 5-position of the pyrimidine base showed enhanced activity against HIV, suggesting that this compound could possess similar properties due to its structural characteristics .
Cancer Therapeutics
The compound's role as a potential chemotherapeutic agent has also been explored. Studies have shown that nucleoside analogs can interfere with DNA synthesis in rapidly dividing cancer cells, leading to apoptosis.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability in colorectal and pancreatic cancer models, indicating its potential as a therapeutic agent .
Mechanistic Insights
Understanding the biochemical pathways influenced by this compound is crucial for optimizing its applications. Research has focused on its effects on cellular mechanisms such as apoptosis, cell cycle regulation, and DNA repair processes.
Table: Mechanisms of Action
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. New derivatives are being developed to improve efficacy and reduce toxicity.
Case Study: Synthetic Pathways
Innovative synthetic methods have been reported that yield high purity and yield of this compound. These methods include the use of novel reagents and conditions that facilitate the introduction of functional groups at the 5-position of the nucleoside, which is critical for its antiviral and anticancer activities .
Mechanism of Action
The mechanism of action of 5-Carboethoxy-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can:
Inhibit DNA Polymerase: The modified nucleoside can inhibit DNA polymerase, leading to termination of DNA synthesis.
Induce DNA Damage: The presence of the carboethoxy group can cause structural distortions in the DNA, leading to DNA damage and activation of repair pathways.
Epigenetic Modulation: It can also affect DNA methylation patterns, influencing gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine: A cytidine analog used as a DNA methyltransferase inhibitor.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-Deoxycytidine: The parent compound without the carboethoxy modification.
Uniqueness
5-Carboethoxy-2’-deoxycytidine is unique due to the presence of the carboethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a tool for studying DNA-related processes.
Properties
IUPAC Name |
ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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